molecular formula C12H19N3 B11788253 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine

Cat. No.: B11788253
M. Wt: 205.30 g/mol
InChI Key: XFXJRTAPNTUOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is a pyridine derivative characterized by a cyclopropylamino group at position 2, a methyl group at position 4, and a 1-aminopropyl chain at position 5 (molecular formula: C₁₂H₂₀N₃). Pyridine derivatives are often explored as intermediates in drug synthesis due to their ability to engage in hydrogen bonding and π-π stacking interactions. The aminopropyl substituent introduces a primary amine, contributing cationic charge at physiological pH, which may enhance solubility and target binding .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(1-aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-3-11(13)10-7-14-12(6-8(10)2)15-9-4-5-9/h6-7,9,11H,3-5,13H2,1-2H3,(H,14,15)

InChI Key

XFXJRTAPNTUOPL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)NC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine typically involves multi-step organic synthesis. One common method involves the alkylation of 4-methylpyridin-2-amine with 1-bromopropane to introduce the aminopropyl group. This is followed by the cyclopropanation of the resulting intermediate using cyclopropyl bromide under basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can enhance the efficiency of the reactions due to their favorable fluidity and high thermal stability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Properties Reference
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine Not provided C₁₂H₂₀N₃ 2-Cyclopropylamino, 4-methyl, 5-aminopropyl Research use (assumed) -
5-((4-Methylpiperazin-1-yl)methyl)-N-propylpyridin-2-amine 1275520-86-9 C₁₄H₂₄N₄ 2-Propylamino, 5-(4-methylpiperazinylmethyl) Laboratory research (e.g., kinase inhibitors)
5-Amino-2-methylpyridine Not provided C₆H₈N₂ 2-Methyl, 5-amino Synthetic intermediate for dyes or pharmaceuticals
5-Chloro-N-cyclopropylpyrimidin-2-amine 1289385-19-8 C₇H₉ClN₃ 2-Cyclopropylamino, 5-chloro (pyrimidine) Research chemical (electronic effects study)
Ampropylfos 16606-64-7 C₃H₁₀NO₃P Aminopropylphosphonic acid Fungicide (historical agricultural use)
Key Observations:

The aminopropyl chain in the target compound differs from the piperazinylmethyl group in 5-((4-methylpiperazin-1-yl)methyl)-N-propylpyridin-2-amine . The latter’s tertiary amine (piperazine) has a higher pKa (~8.7) than the primary amine in the target compound (~9.7), affecting charge distribution and solubility.

Electronic and Conformational Properties: The pyrimidine ring in 5-chloro-N-cyclopropylpyrimidin-2-amine is more electron-deficient than pyridine, altering reactivity in nucleophilic substitution reactions. Aminopropylphosphonic acid (Ampropylfos) exhibits strong chelation with metal ions due to its phosphonic acid group, unlike the target compound’s amine, which may instead form hydrogen bonds.

Flexibility and Electrostatic Interactions: Studies on DNA modified with aminopropyl groups demonstrated that adjacent cationic charges increase duplex flexibility. This suggests the aminopropyl chain in the target compound could enhance conformational adaptability, facilitating interactions with dynamic biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.